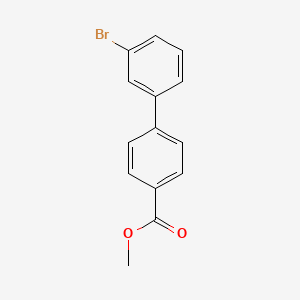

Methyl 4-(3-bromophenyl)benzoate

Overview

Description

Methyl 4-(3-bromophenyl)benzoate is a halogenated benzoate used as a reagent in organic synthesis . It can be used to stimulate microbial dechlorination of PCBs .

Synthesis Analysis

The synthesis of this compound involves condensing methyl 4-bromobenzoate with 3-buten-1-ol . A more complex synthesis involves the formation of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .Molecular Structure Analysis

The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .Chemical Reactions Analysis

The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . This property makes it a potential candidate for use in photochromic solid-state materials .Physical and Chemical Properties Analysis

The average mass of this compound is 215.044 Da . The mono-isotopic mass is 213.962936 Da . The melting point is 140-146 °C .Scientific Research Applications

Intermediate in Synthesis

Methyl 4-(3-bromophenyl)benzoate serves as an important intermediate in the synthesis of various compounds. For instance, it plays a pivotal role in the synthesis of bisbibenzyls, which are natural products with a wide array of biological activities. The process involves a condensation reaction between methyl 4-bromobenzoate and iso-vanilline, with conditions such as catalyst type, condensing agents, and reaction time significantly influencing the yield (Lou Hong-xiang, 2012).

Liquid Crystal Synthesis

The substance is instrumental in the synthesis of liquid crystals. For example, it is used in creating methyl [4-(nonyloxy) styryl] benzoate, a liquid crystal compound. The process involves multiple stages, including the bromination of toluic acid and esterification, followed by the synthesis of active Wittig reagent and its reaction with 4-nonyloxybenzaldehyde. This synthesis method offers high yield and selectivity (Maw‐Ling Wang, Biing-Lang Liu, & Sha Lin, 2007).

Crystal Structure Analysis

It has also been used in studies analyzing crystal structures. For instance, the crystal structures of bromo–hydroxy–benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared to understand their two-dimensional architectures, which are formed primarily through C—H⋯O hydrogen bonds and Br⋯O interactions (P. A. Suchetan et al., 2016).

Conformational Studies

Moreover, conformational studies of similar compounds, like 2-(4-bromophenyl)-2-oxoethyl benzoates, have been conducted to understand their commercial importance in fields like synthetic and photochemistry. These studies include characterizing the product through mass spectra, elemental analysis, melting points, and single-crystal X-ray diffraction studies (C. S. C. Kumar et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

It is known that benzylic halides, which are structurally similar to methyl 4-(3-bromophenyl)benzoate, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This reaction involves the resonance-stabilized carbocation, which is facilitated by the presence of the benzene ring .

Biochemical Pathways

Similar compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions .

Result of Action

Similar compounds have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Action Environment

It is generally recommended to ensure adequate ventilation, especially in confined areas, when handling similar compounds .

Safety and Hazards

Properties

IUPAC Name |

methyl 4-(3-bromophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZWFAKNQXXWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)

![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)

![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)